molecular formula C10H10N2O3 B1300842 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione CAS No. 51419-28-4

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Cat. No.: B1300842
CAS No.: 51419-28-4
M. Wt: 206.2 g/mol
InChI Key: ILRVFNGCZLKLIS-UHFFFAOYSA-N
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Description

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dione structure within the isoindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione typically involves the condensation of 5-amino-2-methylbenzenesulfonamide with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as titanium tetraisopropoxide, under controlled temperature conditions. The reaction mixture is then subjected to vacuum distillation to remove the solvent, followed by recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves the same condensation reaction, followed by purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous ethanol at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. It has been shown to interact with cyclooxygenase-2, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylbenzenesulfonamide
  • 5-(2-Hydroxyethyl)amino-o-cresol
  • 2-Aminophenol derivatives

Uniqueness

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRVFNGCZLKLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353568
Record name 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51419-28-4
Record name 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-Hydroxyethyl)-4-nitrophthalimide (30.0 g.), ethanol (300 ml.), and Raney nickel (3.0 g.) are mixed and hydrogenated at 100° C. and 1500 psi. until hydrogen uptake ceases. The hot solution is filtered to remove the Raney nickel and the solvent evaporated to yield 4-amino-N-(2-hydroxyethyl)-phthalimide, the amine which melts at 171°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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